2-Anilino-4-hydroxycyclopent-2-en-1-one
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Overview
Description
2-Anilino-4-hydroxycyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring substituted with an anilino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 4-hydroxycyclopent-2-en-1-one with aniline under specific conditions. One common method includes:
Starting Material: 4-hydroxycyclopent-2-en-1-one.
Reagent: Aniline.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield 2-anilino-4-oxocyclopent-2-en-1-one.
- Reduction may produce 2-anilino-4-hydroxycyclopentane-1-one.
- Substitution reactions can lead to various substituted anilino derivatives.
Scientific Research Applications
2-Anilino-4-hydroxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anilino-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclopent-2-en-1-one: A structurally related compound with similar chemical properties.
2-Anilino-4-oxocyclopent-2-en-1-one: An oxidized derivative of 2-Anilino-4-hydroxycyclopent-2-en-1-one.
2-Anilino-4-hydroxycyclopentane-1-one: A reduced derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of both an anilino group and a hydroxyl group on the cyclopentenone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112370-64-6 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-anilino-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H11NO2/c13-9-6-10(11(14)7-9)12-8-4-2-1-3-5-8/h1-6,9,12-13H,7H2 |
InChI Key |
ZINYHNMWGHVGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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